Zoledronic Acid Zoledronic Acid

Zoledronic acid (ZA), a potent osteoclast inhibitor, induces apoptosis in osteoclasts by inhibiting enzymes of the mevalonate pathway and preventing the isoprenylation of small GTP-binding proteins such as Ras and Rho.Zoledronic acid (10 µM and 100 µM) causes a significant reduction in the proportions of MCF-7 cells (49.54% and 23.55% of control, respectively) (P < 0.05). Zoledronic acid has little effect on MDA-MB-231 cells at concentrations of 0.1–10 µM, whereas the 100 µM concentration results in a significant reduction in cell number. Zoledronic acid (100 µM) results in a 63.5% reduction in MCF-7 cell number at 72 hours and an 87.1% reduction at 96 hours.

Zoledronic acid (10 µM) results in a greater than 4-fold increase in MCF-7 cell apoptosis whereas the 100 µM concentration induces a 6-fold increase in the proportion of apoptotic cells. Zoledronic acid (10 µM) and paclitaxel (2 µM) results in a 5-fold increase in apoptosis (774.8% of control) compared to zoledronic acid alone (155.71%) and a 4-fold increase compared to paclitaxel alone (189.68%). Zoledronic acid-induced apoptosis of MCF-7 breast cancer cells can be inhibited by addition of intermediates of the mevalonate pathway, which is consistent with observations in osteoclasts, macrophages and myeloma cells.Zoledronic acid (120 mg/kg, s.c.) prevents the formation of lesions, prevents cancellous bone loss and loss of bone mineral density, and reduces osteoclast perimeter in 5T2MM-bearing mice.

Zoledronic acid (120 mg/kg, s.c.) also decreases paraprotein concentration, decreases tumor burden, and reduces angiogenesis in 5T2MM-bearing mice.

Brand Name: Vulcanchem
CAS No.: 118072-93-8
VCID: VC0000463
InChI: InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)
SMILES: C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Molecular Formula: C5H10N2O7P2
Molecular Weight: 272.09 g/mol

Zoledronic Acid

CAS No.: 118072-93-8

APIs

VCID: VC0000463

Molecular Formula: C5H10N2O7P2

Molecular Weight: 272.09 g/mol

Zoledronic Acid - 118072-93-8

CAS No. 118072-93-8
Product Name Zoledronic Acid
Molecular Formula C5H10N2O7P2
Molecular Weight 272.09 g/mol
IUPAC Name (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid
Standard InChI InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)
Standard InChIKey XRASPMIURGNCCH-UHFFFAOYSA-N
SMILES C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Canonical SMILES C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Physical Description Solid
Description

Zoledronic acid (ZA), a potent osteoclast inhibitor, induces apoptosis in osteoclasts by inhibiting enzymes of the mevalonate pathway and preventing the isoprenylation of small GTP-binding proteins such as Ras and Rho.Zoledronic acid (10 µM and 100 µM) causes a significant reduction in the proportions of MCF-7 cells (49.54% and 23.55% of control, respectively) (P < 0.05). Zoledronic acid has little effect on MDA-MB-231 cells at concentrations of 0.1–10 µM, whereas the 100 µM concentration results in a significant reduction in cell number. Zoledronic acid (100 µM) results in a 63.5% reduction in MCF-7 cell number at 72 hours and an 87.1% reduction at 96 hours.

Zoledronic acid (10 µM) results in a greater than 4-fold increase in MCF-7 cell apoptosis whereas the 100 µM concentration induces a 6-fold increase in the proportion of apoptotic cells. Zoledronic acid (10 µM) and paclitaxel (2 µM) results in a 5-fold increase in apoptosis (774.8% of control) compared to zoledronic acid alone (155.71%) and a 4-fold increase compared to paclitaxel alone (189.68%). Zoledronic acid-induced apoptosis of MCF-7 breast cancer cells can be inhibited by addition of intermediates of the mevalonate pathway, which is consistent with observations in osteoclasts, macrophages and myeloma cells.Zoledronic acid (120 mg/kg, s.c.) prevents the formation of lesions, prevents cancellous bone loss and loss of bone mineral density, and reduces osteoclast perimeter in 5T2MM-bearing mice.

Zoledronic acid (120 mg/kg, s.c.) also decreases paraprotein concentration, decreases tumor burden, and reduces angiogenesis in 5T2MM-bearing mice.

Solubility Sparingly soluble
3.27e+00 g/L
Synonyms 2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
CGP 42'446
CGP 42446
CGP 42446A
CGP-42'446
CGP-42446
CGP42'446
CGP42446
zoledronate
zoledronic acid
zoledronic acid anhydrous
Zometa
PubChem Compound 68740
Last Modified Nov 11 2021
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